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An In-Depth Technical Guide to 3-Amino-6-bromopyrazine-2-carbaldehyde: Properties,

Synthesis, and Applications

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Amino-6-bromopyrazine-2-
carbaldehyde, a heterocyclic building block of significant interest to researchers and

professionals in drug development and medicinal chemistry. We will delve into its core

physicochemical properties, outline a robust synthetic strategy, and explore its applications as

a critical intermediate in the synthesis of bioactive molecules.

Compound Overview and Physicochemical
Properties
3-Amino-6-bromopyrazine-2-carbaldehyde is a substituted pyrazine derivative characterized

by the presence of three key functional groups: an amino (-NH₂), a bromo (-Br), and a

carbaldehyde (-CHO) group.[1] This unique combination makes it a versatile reagent for

organic synthesis, offering multiple reaction sites for molecular elaboration. The pyrazine core

is a well-established scaffold in medicinal chemistry, known to impart favorable

pharmacokinetic and pharmacodynamic properties to drug candidates.[2]
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The aldehyde functional group is highly reactive and serves as a linchpin for forming larger,

more complex structures through reactions like reductive amination, Wittig reactions, and

condensations. The bromine atom provides a handle for transition-metal-catalyzed cross-

coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse aryl,

heteroaryl, or alkyl substituents. The amino group can be acylated, alkylated, or used to

modulate the electronic properties of the pyrazine ring.

Core Data Summary
The fundamental properties of 3-Amino-6-bromopyrazine-2-carbaldehyde are summarized in

the table below for quick reference.

Property Value Source(s)

Molecular Weight 202.01 g/mol [3]

Molecular Formula C₅H₄BrN₃O [1][3]

CAS Number 1196156-63-4 [1][3][4][5]

IUPAC Name
3-amino-6-bromopyrazine-2-

carbaldehyde
[1]

Predicted Boiling Point 321.8 ± 42.0 °C [1]

Predicted Density 1.905 ± 0.06 g/cm³ [1]

Canonical SMILES C1=NC(=C(C(=O)N=C1)N)Br [3]

Synthesis and Characterization: A Field-Proven
Approach
While various synthetic routes may be conceived, a common and logical strategy for preparing

3-Amino-6-bromopyrazine-2-carbaldehyde involves the selective oxidation of its

corresponding primary alcohol, (3-amino-6-bromopyrazin-2-yl)methanol. This precursor alcohol

can, in turn, be synthesized from the more readily available 3-amino-6-bromopyrazine-2-

carboxylic acid. This two-step approach ensures high selectivity and avoids harsh conditions

that could degrade the sensitive aldehyde product.
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The rationale for this pathway is rooted in chemoselectivity. The aldehyde group is susceptible

to over-oxidation to a carboxylic acid. Therefore, starting from the alcohol and using a mild,

selective oxidation protocol is the preferred method for achieving a high yield of the desired

carbaldehyde.

Proposed Synthetic Workflow
The diagram below illustrates the logical flow from the carboxylic acid precursor to the final

aldehyde product.

Step 1: Reduction

Step 2: Selective Oxidation

3-Amino-6-bromopyrazine-2-carboxylic acid

(3-Amino-6-bromopyrazin-2-yl)methanol

  LiAlH₄ or BH₃·THF  

(3-Amino-6-bromopyrazin-2-yl)methanol

3-Amino-6-bromopyrazine-2-carbaldehyde

  MnO₂ or TEMPO/Cu(I)  

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-Amino-6-bromopyrazine-2-carbaldehyde.

Experimental Protocol: Step-by-Step Methodology
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Step 1: Reduction of 3-Amino-6-bromopyrazine-2-carboxylic Acid

Rationale: The carboxylic acid must first be reduced to the primary alcohol. A strong reducing

agent like Lithium Aluminium Hydride (LiAlH₄) or a Borane complex (BH₃·THF) is required for

this transformation. Caution is paramount when using these reagents due to their high

reactivity with water.

Procedure:

To a stirred, cooled (0 °C) suspension of LiAlH₄ (1.5 equivalents) in anhydrous

Tetrahydrofuran (THF) under an inert nitrogen atmosphere, add a solution of 3-amino-6-

bromopyrazine-2-carboxylic acid (1.0 equivalent) in anhydrous THF dropwise.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12-16 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by the sequential dropwise addition of

water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

Filter the resulting solid (aluminium salts) through a pad of Celite and wash thoroughly

with ethyl acetate.

Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure to yield crude (3-amino-6-bromopyrazin-2-yl)methanol.

Purify the crude product via column chromatography on silica gel.

Step 2: Selective Oxidation to 3-Amino-6-bromopyrazine-2-carbaldehyde

Rationale: The selective oxidation of an amino alcohol to an amino aldehyde requires a mild

reagent to prevent over-oxidation and side reactions involving the amino group. Manganese

dioxide (MnO₂) is an excellent choice for oxidizing allylic and benzylic-type alcohols.

Alternatively, a catalytic system like TEMPO/Cu(I) under aerobic conditions provides a highly

chemoselective and environmentally friendly option.[1][5]
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Procedure (using MnO₂):

Dissolve the purified (3-amino-6-bromopyrazin-2-yl)methanol (1.0 equivalent) in a suitable

solvent such as dichloromethane (DCM) or chloroform.

Add activated manganese dioxide (MnO₂, 5-10 equivalents by weight). The quality of the

MnO₂ is critical for the success of the reaction.

Stir the resulting suspension vigorously at room temperature.

Monitor the reaction closely by TLC. The reaction is often complete within 2-6 hours.

Upon completion, filter the mixture through a pad of Celite to remove the manganese

salts, washing the pad extensively with DCM.

Combine the filtrates and concentrate under reduced pressure to yield the target

compound, 3-Amino-6-bromopyrazine-2-carbaldehyde.

Further purification, if necessary, can be achieved by recrystallization or column

chromatography.

Characterization
The identity and purity of the synthesized product should be confirmed using standard

analytical techniques, including:

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and presence of key

functional groups.

Mass Spectrometry (MS): To verify the molecular weight.

HPLC/LC-MS: To assess purity.[4]

Applications in Drug Discovery and Development
3-Amino-6-bromopyrazine-2-carbaldehyde is not typically an end-product but rather a

valuable intermediate for building more complex, biologically active molecules.[1] Its derivatives

have been explored for a range of therapeutic targets.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1528919?utm_src=pdf-body
https://www.mdpi.com/1420-3049/24/7/1212
https://www.benchchem.com/product/b1528919?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4420580/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Scaffold for Kinase Inhibitors: The pyrazine core is a privileged structure in the design of

kinase inhibitors. For example, derivatives of 3-aminopyrazine-2-carboxamide have been

synthesized and evaluated as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR),

a crucial target in cancer therapy.[6][7][8] The aldehyde functionality of the title compound

provides a direct route to synthesize such amides or other elaborated structures.

Antimicrobial Agents: The aminopyrazine scaffold is also found in compounds with

antimicrobial activity. Research into N-substituted 3-aminopyrazine-2-carboxamides has

shown activity against various bacterial and fungal strains.[9]

Agrochemicals: Beyond pharmaceuticals, this compound serves as a building block in the

synthesis of novel agrochemicals, where the pyrazine ring can contribute to the efficacy of

pesticides and herbicides.[10]

The strategic importance of this molecule lies in its ability to act as a starting point for

generating libraries of diverse compounds for high-throughput screening, accelerating the

discovery of new therapeutic agents.

Conclusion
3-Amino-6-bromopyrazine-2-carbaldehyde, with a molecular weight of 202.01 g/mol , is a

high-value synthetic intermediate. Its trifunctional nature provides a rich platform for chemical

diversification, making it a crucial tool for medicinal chemists and drug development

professionals. The synthetic pathway detailed in this guide, proceeding via reduction of the

corresponding carboxylic acid followed by selective oxidation of the resulting alcohol,

represents a logical and robust method for its preparation. Its demonstrated utility in

constructing kinase inhibitors and other bioactive molecules underscores its continued

importance in the quest for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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